2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol

xylanase activity assay chromogenic substrate kinetics endo-β-1,4-xylanase

Choose oNP-X2 (CAS 157956-98-4) for your xylanase assays: it delivers a 19-fold signal advantage over the para-isomer (pNP-X2) and maintains a flat, pH-independent kcat profile—eliminating pH-activity artefacts during enzyme characterization of acidophilic to alkaliphilic xylanases. Its defined hydrolytic specificity avoids secondary hydrolysis artefacts seen with longer oligosaccharides, making it the optimal lot-release QC substrate. Additionally, oNP-X2 serves as a synthetic precursor for transglycosylation-mediated elongation into higher-DP xylooligosaccharides, consolidating procurement for groups engaged in both enzyme characterization and oligosaccharide synthesis. Available from multiple global suppliers in research-grade purity.

Molecular Formula C₁₆H₂₁NO₁₁
Molecular Weight 403.34
CAS No. 157956-98-4
Cat. No. B1139954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
CAS157956-98-4
Synonymso-NP-X;  2-Nitrophenyl 4-o-β-D-xylopyranosyl-β-D-xylopyranoside
Molecular FormulaC₁₆H₂₁NO₁₁
Molecular Weight403.34
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O
InChIInChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl-β-D-xylobioside (CAS 157956-98-4) Procurement Guide: Xylanase Substrate Selection and Comparator Evidence


2-Nitrophenyl-β-D-xylobioside (CAS 157956-98-4), systematically designated as 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol and commonly referred to as oNP-X2 or ONPX2, is a synthetic chromogenic disaccharide substrate designed for the quantitative assay of endo-β-1,4-xylanase (EC 3.2.1.8) and β-xylosidase activity [1]. The molecule consists of two β-1,4-linked D-xylopyranosyl residues bearing an ortho-nitrophenyl chromophore at the reducing terminus, with molecular formula C₁₆H₂₁NO₁₁ and a molecular weight of 403.34 g/mol [2]. Upon enzymatic hydrolysis at the ether bond between the nitrophenyl aglycone and the xylobiose moiety, the compound liberates yellow-coloured o-nitrophenol, enabling spectrophotometric quantification of enzyme activity at 400–420 nm [3]. Classified under the MeSH term 2-nitrophenylxylobioside (MeSH Unique ID: C100564), this compound belongs to the broader family of nitrophenylated xylooligosaccharide chromogenic substrates [4].

Why 2-Nitrophenyl-β-D-xylobioside Cannot Be Interchanged with Its para-Isomer or Monosaccharide Analogs for Xylanase Characterization


Chromogenic xylanase substrates are not functionally interchangeable despite sharing the nitrophenyl-β-D-xyloside core structure. The systematic head-to-head study by Taguchi et al. (1996) on eight chromogenic substrates revealed that the para-nitrophenyl isomer pNP-X2 displays only 1/19th the relative xylanase activity of its ortho counterpart oNP-X2 when assayed with Bacillus pumilus xylanase [1]. Furthermore, the monosaccharide substrates oNP-X and pNP-X exhibit negligible activity (relative activity <0.001 compared to pNP-X2), rendering them unsuitable for endo-xylanase detection [1]. Critically, Honda et al. (2002) demonstrated that the kcat values for pNP-X2, phenyl-β-D-xylobioside, and natural birchwood xylan all decrease with increasing pH when assayed against Cex xylanase from Cellulomonas fimi, whereas oNP-X2 maintains a flat, pH-independent kcat profile—a property directly attributable to the ortho-nitro substitution [2]. These orthogonal lines of evidence establish that the para-isomer (CAS 6819-07-4) and monosaccharide analogs are not functionally equivalent substitutes for xylanase kinetic studies, quality control assays, or enzyme engineering campaigns.

Quantitative Differentiation Evidence for 2-Nitrophenyl-β-D-xylobioside (157956-98-4) Against Closest Comparators


19-Fold Higher Relative Xylanase Activity of oNP-X2 vs pNP-X2 (Bacillus pumilus Xylanase)

In a comprehensive head-to-head kinetic screen of eight chromogenic substrates, 2-nitrophenyl-β-D-xylobioside (oNP-X2) demonstrated 19-fold higher relative xylanase activity compared to its para-nitrophenyl isomer pNP-X2 when assayed with Bacillus pumilus endo-β-1,4-xylanase (EC 3.2.1.8). The kcat of oNP-X2 was 2.29 s⁻¹ compared to 0.24 s⁻¹ for pNP-X2, representing a 9.5-fold higher turnover number [1]. The Km for oNP-X2 was 0.38 mM versus 0.5 mM for pNP-X2, indicating slightly tighter apparent binding [1]. Thermodynamic analysis attributed the superior reaction rate of oNP-X2 to a significant decrease in activation energy change relative to pNP-X2, despite a concomitant decrease in activation entropy change [1]. By contrast, the monosaccharide substrates oNP-X and pNP-X exhibited relative activities of <0.001 (i.e., <0.1% of pNP-X2 activity), confirming that the xylobioside disaccharide scaffold is essential for detectable endo-xylanase activity [1].

xylanase activity assay chromogenic substrate kinetics endo-β-1,4-xylanase

pH-Independent kcat Profile of oNP-X2 vs pH-Dependent kcat of pNP-X2 and Natural Xylan (Cex Xylanase from Cellulomonas fimi)

Honda et al. (2002) determined the kinetic parameters of family 10 xylanase Cex from Cellulomonas fimi across a range of pH values using three synthetic aryl-β-D-xylobioside substrates plus soluble birchwood xylan (BWX) as a natural polymeric substrate [1]. Using BWX, a high level of substrate inhibition was observed that increased with decreasing pH, complicating reliable kinetic characterization [1]. Critically, the kcat values determined with o-nitrophenyl-β-D-xylobioside (oNP-X2) did not change as the pH increased, whereas the kcat values obtained with BWX, phenyl-β-D-xylobioside, and p-nitrophenyl-β-D-xylobioside all decreased [1]. The presence of the ortho-nitro group was directly implicated in this differential pH-response behaviour [1]. In contrast, all three aryl-xylobiosides exhibited typical Michaelis-Menten-type profiles without substrate inhibition, in marked distinction to the natural polymeric substrate BWX [1]. Importantly, these differential effects were enzyme-specific: they were not observed with XynB from Clostridium stercorarium F9, a closely related family 10 xylanase [1].

pH-activity profiling xylanase kinetics substrate inhibition avoidance Michaelis-Menten kinetics

Single-Bond Hydrolytic Specificity Enables Unambiguous Product Quantification vs Multi-Bond Hydrolysis by Longer Oligosaccharide Substrates

HPLC analysis of the digestion products by Taguchi et al. (1996) demonstrated that Bacillus pumilus xylanase hydrolyzes oNP-X2 exclusively at the single ether bond between the nitrophenol aglycone and the xylobiose moiety, yielding only two defined products: o-nitrophenol and xylobiose [1]. This is in contrast to the longer oligosaccharide substrates oNP-X3 (xylotrioside) and oNP-X4 (xylotetraoside), where all ether bonds within the xylooligosaccharide chain were hydrolyzed by the xylanase, with further secondary hydrolysis proceeding in the digestion products—for example, oNP-X4 digestion produced oNP-X2 and oNP-X3 as intermediates [1]. This multi-site cleavage pattern complicates accurate kinetic analysis because the measured nitrophenol release rate reflects a composite of multiple hydrolytic events rather than a single defined reaction. oNP-X2 thus represents the optimal substrate length for clean, single-event kinetic measurements: it provides the requisite disaccharide recognition motif for endo-xylanase binding while avoiding the confounding secondary hydrolysis that plagues longer oligosaccharide substrates [1].

hydrolytic specificity HPLC product analysis enzyme kinetics data quality

Validated Computational Enzyme Engineering Substrate: BCX-ONPX2 System with Established Activation Parameters

The ONPX2 hydrolysis reaction catalyzed by Bacillus circulans xylanase (BCX) has been extensively characterized as a model system for computational enzyme engineering. Hediger et al. (2013) applied a semi-empirical (PM6-based) computational method to systematically screen 342 possible single active-site mutants of BCX for increased hydrolytic activity toward ONPX2 [1]. The estimated reaction barrier for wild-type BCX was 18.5 kcal/mol (PM6-calculated), in good agreement with the experimental activation free energy of 17.0 kcal/mol derived from the observed kcat using transition state theory (Joshi et al., 2001) [1]. This concordance validates ONPX2 as a reliable computational and experimental substrate for rational enzyme design. Subsequently, Zhou et al. (2024) further characterized the BCX-ONPX2 system, reporting that the catalytic reaction exhibits a positive activation entropy and that increasing ionic strength decreases entropy without affecting the activation free energy [2]. Additionally, the D11F/R122D double mutant of BCX was shown to exhibit substrate-dependent effects, increasing activity toward the non-natural substrate ONPX2 while decreasing activity toward the natural xylan substrate [2]. This extensive characterization portfolio makes ONPX2 the most thoroughly parameterized synthetic substrate for xylanase engineering studies.

enzyme engineering computational protein design activation free energy mutant screening Bacillus circulans xylanase

Transglycosylation Capability: oNP-X2 as Dual Donor-Acceptor for Xylooligosaccharide Synthesis

Beyond its primary use as a hydrolytic substrate, oNP-X2 possesses a demonstrated transglycosylation capability that its para-isomer counterpart has not been reported to match. Eneyskaya et al. (2020) characterized a novel acidophilic GH10 β-xylanase (ScXynA) from Scytalidium candidum 3C and found that in transglycosylation reactions, oNP-β-Xyl2 acted simultaneously as both a glycosyl donor and acceptor, driving the efficient production of o-nitrophenyl xylooligosaccharides with a degree of polymerization (DP) of 3–10 [1]. The major product was o-nitrophenyl-β-D-xylotetraose (oNP-β-Xyl4), obtained at an 18.5% yield [1]. Structural modelling of ScXynA revealed that the relatively open −3 subsite favourably accommodates the o-nitrophenyl group, providing a structural rationale for this unique transglycosylation outcome [1]. The kinetic efficiency of ScXynA was quantified using pNP-β-Xyl2 as a comparative substrate, yielding kcat/Km values of 57 ± 3 (s·mM)⁻¹ for pNP-β-Xyl2 versus 0.43 ± 0.02 (s·mM)⁻¹ for pNP-β-Cel (cellobioside analogue), confirming the enzyme's strong preference for the xylobioside scaffold [1].

transglycosylation xylooligosaccharide synthesis acid-tolerant xylanase prebiotic oligosaccharides

High-Value Procurement Scenarios for 2-Nitrophenyl-β-D-xylobioside (157956-98-4)


High-Sensitivity Xylanase Activity Assays in Industrial Enzyme Quality Control

For manufacturers of xylanase formulations used in baking, brewing, animal feed, and pulp bleaching, oNP-X2 (CAS 157956-98-4) offers a 19-fold signal advantage over pNP-X2 in relative activity assays with Bacillus pumilus xylanase, directly enabling lower enzyme consumption per test, reduced substrate costs per data point, and improved signal-to-noise ratios at low enzyme concentrations [1]. The pH-independent kcat profile further ensures that assay results remain artefact-free regardless of the pH optimum of the xylanase variant under test, a critical concern given that industrial xylanases span pH optima from ~2 to 9 [2]. The defined single-bond hydrolytic specificity eliminates the secondary hydrolysis artefacts that compromise quantitative accuracy when longer oligosaccharide substrates (oNP-X3, oNP-X4) are employed, making oNP-X2 the substrate of choice for lot-release and stability-indicating QC methods [1].

pH-Profile Characterization of Novel Xylanases for Extremophile Biotechnology

Research groups isolating and characterizing xylanases from extremophilic organisms—particularly acidophilic (pH 2.5–4.5) and alkaliphilic (pH 8–11) sources—require substrates whose kinetic parameters do not confound pH-activity profiling. The demonstration by Honda et al. (2002) that oNP-X2 maintains a flat kcat-pH curve with Cex xylanase, while pNP-X2, phenyl-β-D-xylobioside, and BWX all show pH-dependent decreases in kcat, makes oNP-X2 the experimentally validated standard for obtaining artefact-free pH-activity profiles [2]. In contrast, the para-isomer pNP-X2 and natural xylan substrates introduce pH-dependent catalytic rate changes that can lead to incorrect assignment of pH optima and mischaracterization of catalytic residues involved in proton transfer steps [2].

Rational Enzyme Engineering of GH10 and GH11 Xylanases via Computational Mutant Screening

Protein engineering groups pursuing enhanced xylanase activity through rational design benefit from the ONPX2-BCX system as the most thoroughly parametrized synthetic substrate-enzyme pair in the literature. With a published experimental activation free energy of 17.0 kcal/mol, a validated computational pipeline (PM6 → FMO-MP2/PCM/6-31G(d)) predicting 342 single mutants and 111 double mutants, and recent mechanistic studies on activation entropy effects, ONPX2 provides a turnkey platform for computational mutant screening followed by experimental validation [3][4]. No comparable computational dataset exists for pNP-X2 or any other synthetic xylanase substrate, making ONPX2 the default procurement choice for structure-guided xylanase engineering campaigns [3].

Chemoenzymatic Synthesis of Defined o-Nitrophenyl Xylooligosaccharide Libraries

For carbohydrate chemistry groups synthesizing defined xylooligosaccharide standards for prebiotic research, plant cell wall biology, or microarray construction, oNP-X2 serves a dual purpose: it is simultaneously the substrate for xylanase activity measurement and a synthetic precursor for transglycosylation-mediated elongation into higher-DP o-nitrophenyl xylooligosaccharides (DP 3–10) [5]. The reported 18.5% yield of oNP-β-Xyl4 as the major transglycosylation product, combined with the acid-tolerant conditions (pH 2.6–4.5) of the ScXynA-catalysed reaction, provides a defined synthetic route that is not replicated by the para-isomer [5]. This dual-function capability consolidates procurement needs for groups engaged in both enzyme characterization and oligosaccharide synthesis.

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